molecular formula C16H19Cl2N3 B15303248 2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B15303248
M. Wt: 324.2 g/mol
InChI Key: ZJCSZINMAVMXTQ-UHFFFAOYSA-N
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Description

2-[5-(4-Methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a benzodiazol-derived compound featuring a 4-methylphenyl substituent at position 5 of the benzodiazol ring and an ethylamine side chain at position 2. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and biochemical studies.

Properties

Molecular Formula

C16H19Cl2N3

Molecular Weight

324.2 g/mol

IUPAC Name

2-[6-(4-methylphenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C16H17N3.2ClH/c1-11-2-4-12(5-3-11)13-6-7-14-15(10-13)19-16(18-14)8-9-17;;/h2-7,10H,8-9,17H2,1H3,(H,18,19);2*1H

InChI Key

ZJCSZINMAVMXTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, such as 4-methylbenzoic acid, under acidic conditions to form the benzimidazole core.

    Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with an appropriate alkylating agent, such as bromoethane, to introduce the ethanamine side chain.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The ethanamine side chain can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Studied for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes involved in pain and inflammation pathways.

    Pathways Involved: It may modulate the activity of neurotransmitters or inhibit the production of pro-inflammatory cytokines, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituent groups on the benzodiazol or phenyl rings. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Features
2-[5-(4-Methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride (Target) 4-Methylphenyl at position 5 Not explicitly stated¹ Not explicitly stated¹ Not explicitly stated¹ Balanced lipophilicity due to methyl group; potential for moderate bioavailability.
2-(5-Phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride Phenyl at position 5 C₁₅H₁₆ClN₃ 273.76 2639420-73-6 Lower polarity than methyl-substituted analogs; may influence membrane permeability.
2-[5-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethanamine dihydrochloride 4-Methoxyphenyl at position 5 C₉H₁₇NO 155.24 EN300-28266380 Methoxy group increases polarity and hydrogen-bonding capacity.
1-(5-Methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride Methoxy at benzodiazol position 5 C₁₀H₁₅Cl₂N₃O 276.16 1797943-04-4 Direct substitution on benzodiazol ring alters electronic density and reactivity.
Methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride Trifluoromethyl at position 5 Not explicitly stated Not explicitly stated 1432053-96-7 Strong electron-withdrawing group enhances metabolic stability and binding affinity.
Key Observations:
  • Substituent Effects :

    • Methyl (Target) : Balances lipophilicity and steric bulk, favoring passive diffusion across membranes.
    • Methoxy () : Increases solubility but may reduce blood-brain barrier penetration.
    • Trifluoromethyl () : Enhances electronegativity, improving interactions with hydrophobic pockets in target proteins.
  • Molecular Weight : Analog molecular weights range from 155.24 to 276.16, with the target likely falling within this range. Higher molecular weight analogs (e.g., ) may exhibit slower clearance rates.

Analytical Characterization

Common techniques for structural confirmation include:

  • 1H NMR and LCMS : Used to verify purity (>98%) in analogs ().

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